Stepronin

Description

Strepronin is a mucolytic drug. A mucolytic agent is any agent which dissolves thick mucus usually used to help relieve respiratory difficulties. The viscosity of mucous secretions in the lungs is dependent upon the concentrations of mucoprotein as well as the presence of disulfide bonds between these macromolecules and DNA.

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

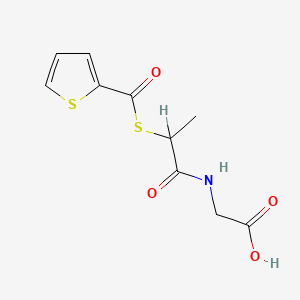

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S2/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYSEDHQJCOWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)SC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78126-10-0 (mono-hydrochloride salt) | |

| Record name | Stepronin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00868127 | |

| Record name | Stepronin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stepronin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.11e-01 g/L | |

| Record name | Stepronin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72324-18-6 | |

| Record name | Stepronin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72324-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stepronin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stepronin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stepronin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stepronin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEPRONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NOY894QRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stepronin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Stepronin's Mechanism of Action in Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stepronin, a sulfhydryl pro-drug, has demonstrated therapeutic potential in the management of liver diseases, particularly viral hepatitis. Its mechanism of action is primarily attributed to its role as a cysteine donor, which directly supports the synthesis of glutathione (GSH), a critical endogenous antioxidant in the liver. This guide provides an in-depth exploration of the molecular pathways influenced by this compound, focusing on its impact on GSH homeostasis and the mitigation of oxidative stress, a key driver of liver pathology. By serving as a precursor to cysteine, this compound enhances the cellular antioxidant capacity, thereby protecting hepatocytes from damage and supporting liver function. This document synthesizes the available data, outlines relevant experimental protocols, and presents the core signaling pathways involved in this compound's hepatoprotective effects.

Introduction

Liver diseases, including viral hepatitis, alcoholic liver disease, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health burden. A common feature across these conditions is the induction of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to cellular damage. Glutathione (GSH), a tripeptide synthesized from glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant and plays a central role in detoxifying ROS and xenobiotics in the liver.[1] The availability of cysteine is the rate-limiting step in GSH synthesis.[2]

This compound, a derivative of N-acetylcysteine (NAC), is a pro-drug designed to increase the intracellular availability of cysteine.[3][4] By delivering a stable form of cysteine that can be readily utilized by hepatocytes, this compound is proposed to bolster the liver's antioxidant defenses, thereby mitigating the cellular damage characteristic of liver diseases. Clinical observations have shown that this compound treatment can lead to a beneficial reduction in elevated transaminase levels in patients with viral hepatitis, indicating a restoration of hepatocyte integrity.[3]

This technical guide will dissect the proposed mechanism of action of this compound in the context of liver disease, focusing on its role in the glutathione synthesis pathway and its potential interaction with key cellular stress response systems.

Core Mechanism of Action: Cysteine Donation and Glutathione Synthesis

The primary hepatoprotective effect of this compound is believed to stem from its function as a cysteine donor, directly feeding into the glutathione synthesis pathway. This process is crucial for maintaining the liver's antioxidant capacity.

The Glutathione Synthesis Pathway

Glutathione is synthesized in a two-step enzymatic process within the cytoplasm of hepatocytes:

-

Formation of γ-glutamylcysteine: The rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which joins glutamate and cysteine.[5]

-

Formation of Glutathione: Glutathione synthetase (GS) then adds a glycine molecule to γ-glutamylcysteine to form glutathione.[5]

The availability of cysteine is the most critical factor regulating the rate of GSH synthesis.[2] this compound, upon administration and cellular uptake, is hydrolyzed to release cysteine, thereby directly increasing the substrate pool for GCL and driving the synthesis of GSH.

References

- 1. Determination of Alanine Aminotransferase with an Electrochemical Nano Ir-C Biosensor for the Screening of Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Clinical considerations in the design of clinical trial for innovative hepatitis B drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]

Stepronin as a Mucolytic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stepronin, a derivative of thiazolidine-carboxylic acid, is a mucolytic agent with a multifaceted mechanism of action. This technical guide provides an in-depth overview of the discovery and scientific basis for the mucolytic, anti-inflammatory, and antioxidant properties of this compound. Drawing upon key in vitro studies, this document details the experimental protocols used to elucidate its effects on airway epithelial cell function and mucus secretion. Quantitative data from these seminal studies are presented in structured tables for clear comparison and analysis. Furthermore, this guide illustrates the implicated signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's molecular pharmacology for researchers in the field of respiratory drug discovery.

Introduction

Mucus hypersecretion is a hallmark of chronic airway diseases such as chronic bronchitis, contributing significantly to airway obstruction and recurrent infections. Mucolytic agents aim to reduce the viscosity of airway mucus, thereby facilitating its clearance. This compound is a mucolytic drug that acts by thinning mucus and lubricating the respiratory tract.[1][2][3] This guide delves into the core scientific evidence that underpins the mucolytic action of this compound, providing a technical resource for researchers and drug development professionals.

Mechanism of Action

This compound's mucolytic effect is attributed to its ability to modulate the secretagogue-induced functions of airway epithelial cells. In vitro studies have demonstrated that this compound and its metabolite, thenoic acid, do not alter the baseline bioelectric properties of the tracheal epithelium. However, they significantly inhibit the increase in short-circuit current (SCC) induced by secretagogues like isoproterenol.[4] This suggests that this compound's action is not on the basal cellular activity but rather on the stimulated state of the epithelial cells.

The primary mechanisms of action identified through in vitro research are:

-

Inhibition of Ion Secretion: this compound has been shown to decrease Cl- secretion from epithelial cells.[4] This is a crucial aspect of its mucolytic action as ion transport is closely linked to water movement and, consequently, mucus hydration.

-

Reduction of Mucus Glycoprotein Secretion: this compound significantly reduces both basal and methacholine-stimulated mucus glycoprotein secretion from submucosal glands.[4] Mucus glycoproteins are the primary determinants of mucus viscosity, and their reduced secretion leads to thinner, less tenacious mucus.

Beyond its direct mucolytic effects, this compound is also suggested to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic efficacy in chronic inflammatory airway diseases.[1]

Key Experimental Data

The following tables summarize the key quantitative findings from in vitro studies on this compound and its metabolite, thenoic acid.

Table 1: Effect of this compound and Thenoic Acid on Isoproterenol-Induced Short-Circuit Current (SCC) in Canine Tracheal Epithelium [4]

| Treatment | Concentration (M) | % Inhibition of Isoproterenol-Induced SCC (Mean ± SEM) |

| This compound | 10⁻⁵ | 25.3 ± 4.1 |

| 10⁻⁴ | 48.7 ± 5.3 | |

| Thenoic Acid | 10⁻⁵ | 28.1 ± 4.5 |

| 10⁻⁴ | 55.2 ± 6.0 |

*p < 0.01 compared with control (isoproterenol alone)

Table 2: Effect of this compound and Thenoic Acid on Basal and Methacholine-Stimulated Mucus Glycoprotein Secretion from Feline Tracheal Glands [4]

| Treatment | Concentration (M) | % of Basal Secretion (Mean ± SEM) | % Inhibition of Methacholine-Stimulated Secretion (Mean ± SEM) |

| Basal Secretion | |||

| This compound | 10⁻⁵ | 78.4 ± 5.2 | N/A |

| 10⁻⁴ | 61.3 ± 4.8 | N/A | |

| Thenoic Acid | 10⁻⁵ | 75.9 ± 5.5 | N/A |

| 10⁻⁴ | 58.1 ± 5.1 | N/A | |

| Methacholine-Stimulated Secretion | |||

| This compound | 10⁻⁵ | N/A | 31.2 ± 4.3 |

| 10⁻⁴ | N/A | 53.8 ± 5.9 | |

| Thenoic Acid | 10⁻⁵ | N/A | 34.5 ± 4.7 |

| 10⁻⁴ | N/A | 59.2 ± 6.3 |

*p < 0.01 compared with control

Experimental Protocols

This section details the methodologies employed in the key in vitro studies of this compound.

Measurement of Ion Transport in Canine Tracheal Epithelium

This experiment aimed to determine the effect of this compound on ion transport across the airway epithelium, a key factor in mucus hydration.

-

Tissue Preparation: The posterior membrane of the canine trachea was excised and mounted in an Ussing chamber, separating the mucosal and submucosal sides.

-

Ussing Chamber Setup: The tissue was bathed on both sides with Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

-

Measurement of Bioelectric Parameters: The transepithelial potential difference (PD) was measured, and the short-circuit current (SCC) was recorded by clamping the PD to 0 mV. Conductance (G) was calculated using Ohm's law (G = SCC/PD).

-

Experimental Procedure: After a 30-minute equilibration period, baseline PD and SCC were recorded. Isoproterenol (10⁻⁶ M) was added to the submucosal side to stimulate ion secretion. This compound or its metabolite, thenoic acid, was then added to the mucosal side in varying concentrations, and the changes in SCC were recorded.

Measurement of Mucus Glycoprotein Secretion from Feline Tracheal Glands

This protocol was designed to quantify the effect of this compound on the secretion of mucus glycoproteins, the primary components of mucus.

-

Tissue Preparation: Isolated submucosal glands from the feline trachea were cultured.

-

Radiolabeling: The glands were incubated with [³H]glucosamine, a precursor for glycoprotein synthesis, to radiolabel the mucus glycoproteins.

-

Stimulation of Secretion: To measure the effect on stimulated secretion, methacholine (10⁻⁵ M) was added to the culture medium.

-

Sample Collection and Analysis: The culture medium was collected, and the radiolabeled mucus glycoproteins were precipitated using trichloroacetic acid. The amount of radioactivity in the precipitate was measured using a liquid scintillation counter to quantify the amount of secreted mucus glycoprotein.

-

Experimental Procedure: To assess the effect on basal secretion, glands were incubated with this compound or thenoic acid alone. To assess the effect on stimulated secretion, glands were pre-incubated with this compound or thenoic acid before the addition of methacholine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows based on the available data.

Conclusion and Future Directions

The discovery of this compound as a mucolytic agent is rooted in its demonstrable effects on the key physiological processes that govern mucus secretion and hydration in the airways. The in vitro evidence clearly indicates that this compound and its metabolite, thenoic acid, inhibit both secretagogue-induced ion transport and mucus glycoprotein secretion. These actions provide a solid scientific rationale for its clinical use in patients with chronic bronchitis and other muco-obstructive diseases.

Future research should aim to further elucidate the precise molecular targets of this compound within the signaling cascades of airway epithelial cells. Investigating its potential anti-inflammatory and antioxidant properties through dedicated in vitro and in vivo studies would provide a more complete understanding of its therapeutic profile. Furthermore, clinical studies directly measuring the rheological properties of sputum from patients treated with this compound would offer valuable insights into its in vivo efficacy and its impact on the biophysical properties of airway mucus. A deeper understanding of these aspects will be crucial for optimizing the therapeutic use of this compound and for the development of next-generation mucolytic agents.

References

Early In Vitro Studies of Stepronin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stepronin is a mucolytic and expectorant agent that has been in clinical use for respiratory diseases. Its mechanism of action has been the subject of several in vitro investigations aiming to elucidate its effects at the cellular and tissue levels. This technical guide provides an in-depth overview of the early in vitro studies of this compound, with a focus on its effects on airway secretion. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further research. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the methodologies and findings.

Introduction

This compound (2-(2-thenoylamino)-2-thiazoleacetic acid) is a compound recognized for its mucoregulatory properties. Early in vitro research was pivotal in understanding its pharmacological profile, particularly its direct effects on the components of the airway secretion system. This whitepaper synthesizes the findings from these foundational studies, presenting the data in a structured and accessible format for researchers and professionals in drug development.

Effects on Airway Secretion and Bioelectric Properties

The primary in vitro evidence for this compound's mechanism of action comes from studies on its effects on airway epithelial cells and submucosal glands. A key early study investigated the impact of this compound and its metabolite, thenoic acid (TA), on the bioelectric parameters of canine tracheal epithelium and mucus glycoprotein secretion from feline tracheal glands.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro studies on this compound's effects on airway secretion.

Table 1: Effect of this compound and Thenoic Acid on Isoproterenol-Evoked Bioelectric Parameters in Canine Tracheal Epithelium [1]

| Treatment Group | Concentration (M) | Change in Potential Difference (PD) (mV) | Change in Short-Circuit Current (SCC) (µA/cm²) |

| Control (Isoproterenol 10⁻⁶ M) | - | -15.2 ± 1.8 | -25.3 ± 3.0 |

| This compound + Isoproterenol | 10⁻³ | -8.1 ± 1.1 | -13.5 ± 1.8 |

| Thenoic Acid + Isoproterenol | 10⁻³ | -7.9 ± 1.2 | -13.2 ± 2.0 |

*p < 0.01 compared to control. Data are presented as mean ± SEM.

Table 2: Effect of this compound and Thenoic Acid on Mucus Glycoprotein Secretion from Feline Tracheal Glands [1]

| Treatment Group | Concentration (M) | Basal Secretion (% of control) | Methacholine (10⁻⁶ M)-Stimulated Secretion (% of control) |

| Control | - | 100 | 250 ± 20 |

| This compound | 10⁻³ | 75 ± 5 | 180 ± 15 |

| Thenoic Acid | 10⁻³ | 78 ± 6 | 185 ± 18 |

*p < 0.05 compared to the respective control. Data are presented as mean ± SEM.

Experimental Protocols

-

Tissue Preparation: The posterior membrane of the canine trachea was excised and mounted in an Ussing chamber.

-

Solutions: The chambers were filled with Krebs-Henseleit solution and gassed with 95% O₂ and 5% CO₂ at 37°C.

-

Measurements: The transepithelial potential difference (PD) was measured, and the short-circuit current (SCC) was applied to nullify the PD. Conductance (G) was calculated as the ratio of SCC to PD.

-

Drug Application: this compound or thenoic acid was added to the mucosal side of the chamber before stimulation with isoproterenol.[1]

-

Tissue Preparation: Feline tracheal submucosal glands were isolated and cultured.

-

Radiolabeling: Glycoconjugates were labeled by incubating the glands with [³H]-glucosamine.

-

Stimulation: The glands were stimulated with methacholine in the presence or absence of this compound or thenoic acid.

-

Quantification: Secreted [³H]-glycoconjugates were precipitated with trichloroacetic acid and phosphotungstic acid, and the radioactivity was measured by liquid scintillation counting.[1]

Visualizations

Experimental Workflow for Bioelectric Parameter Measurement

Caption: Workflow for measuring bioelectric parameters.

Signaling Pathway for Inhibition of Mucin Secretion

Caption: Proposed mechanism of this compound's inhibitory action.

Discussion of Antioxidant and Anti-inflammatory Potential

While the primary focus of early in vitro research on this compound was its effect on mucus secretion, its chemical structure suggests potential antioxidant and anti-inflammatory properties. However, a comprehensive review of the early literature did not yield specific in vitro studies quantifying these effects.

For future research, standard in vitro assays could be employed to investigate these potential activities:

-

Antioxidant Activity:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: To assess free radical scavenging activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: To measure the total antioxidant capacity.

-

Cellular Antioxidant Activity (CAA) Assay: To determine antioxidant effects in a cell-based model, for instance, using bronchial epithelial cells exposed to an oxidative challenge.

-

-

Anti-inflammatory Activity:

-

Lipopolysaccharide (LPS)-stimulated Macrophages or Bronchial Epithelial Cells: To measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-8) release by ELISA.

-

Neutrophil Elastase Inhibition Assay: To determine if this compound can directly inhibit this key inflammatory enzyme.

-

NF-κB Reporter Assays: To investigate the effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

-

Conclusion

The early in vitro studies of this compound provide robust evidence for its role in reducing airway secretion. The quantitative data clearly demonstrate its inhibitory effects on both ion transport in tracheal epithelial cells and mucus glycoprotein secretion from submucosal glands. The detailed experimental protocols from these studies offer a solid foundation for further investigation. While direct in vitro evidence for its antioxidant and anti-inflammatory effects is lacking in the early literature, its clinical efficacy suggests that these are promising areas for future research, utilizing the established in vitro models described herein. This technical guide serves as a comprehensive resource for understanding the foundational in vitro pharmacology of this compound and for designing future studies to further elucidate its mechanisms of action.

References

The Antioxidant Properties of Stepronin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stepronin, also known as Tiopronin, is a thiol-containing compound recognized for its antioxidant properties. This technical guide provides an in-depth analysis of the current research on this compound's antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While traditionally known for its role in treating cystinuria, emerging evidence highlights its potential in mitigating oxidative stress-related cellular damage. This document serves as a comprehensive resource for professionals engaged in the research and development of antioxidant therapies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound (Tiopronin), a compound with a free thiol group, has demonstrated significant antioxidant capabilities. Its mechanisms of action include direct scavenging of free radicals and modulation of intracellular antioxidant defense systems. This guide synthesizes the existing scientific literature to provide a detailed overview of this compound's antioxidant profile.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in various preclinical studies. The following tables summarize key data on its impact on antioxidant enzyme activities and its inhibitory effects on lipid peroxidation and specific enzymes.

Table 1: Effect of this compound on Antioxidant Enzyme Activity in Rats

| Parameter | Control Group | High-Fat Diet Group | High-Fat Diet + this compound (20 mg/kg) | Reference |

| Superoxide Dismutase (SOD) (U/mg protein) | 1.90 ± 0.22 | 1.17 ± 0.16 | 1.90 ± 0.22 | [1] |

| Glutathione Peroxidase (GSH-Px) (U/mg protein) | 3.05 ± 0.40 | 1.13 ± 0.13 | 3.05 ± 0.40 | [1] |

Table 2: Effect of this compound on Lipid Peroxidation in Rats

| Parameter | Control Group | High-Fat Diet Group | High-Fat Diet + this compound (20 mg/kg) | Reference |

| Malondialdehyde (MDA) (nmol/mg protein) | 1.00 ± 0.08 | 1.34 ± 0.16 | 0.90 ± 0.09 | [1] |

Table 3: Inhibitory Effect of this compound on Bovine Glutathione Peroxidase

| Parameter | Value | Conditions | Reference |

| IC50 | 356 ± 17.71 µM | pH 7.4, 25 °C | [2][3] |

| Ki | 343 µM | pH 7.4, 25 °C | [3] |

Signaling Pathways in this compound's Antioxidant Action

This compound exerts its antioxidant effects through the modulation of specific signaling pathways. The primary mechanisms identified involve the direct scavenging of reactive oxygen species and the regulation of stress-activated protein kinase pathways.

Direct ROS Scavenging and Thiol-Disulfide Exchange

The thiol (-SH) group in this compound can directly donate a hydrogen atom to neutralize free radicals. It can also participate in thiol-disulfide exchange reactions, thereby regenerating other antioxidant molecules like glutathione.

Figure 1: Direct ROS scavenging by this compound.

Modulation of the ASK1/p38 MAPK Signaling Pathway

Under conditions of oxidative stress, Apoptosis Signal-regulating Kinase 1 (ASK1) is activated, leading to the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and subsequent cellular responses, including apoptosis. Research suggests that this compound can mitigate this pathway's activation, thereby protecting cells from oxidative stress-induced death. Thioredoxin (Trx) in its reduced state binds to and inhibits ASK1. Oxidative stress leads to the oxidation of Trx, causing its dissociation from ASK1 and subsequent activation of the downstream p38 MAPK pathway.[1][4]

Figure 2: this compound's modulation of the ASK1/p38 MAPK pathway.

Potential Interaction with the Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. While direct activation of the Nrf2 pathway by this compound is not yet fully elucidated, its ability to modulate the cellular redox state suggests a potential indirect influence on this critical protective pathway.

Figure 3: Overview of the Nrf2-Keap1 antioxidant response pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

This compound solutions of varying concentrations

-

Methanol (as blank)

-

Ascorbic acid (as a positive control)

-

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of different concentrations of this compound solution to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

-

Reagents:

-

7 mM ABTS solution

-

2.45 mM potassium persulfate solution

-

This compound solutions of varying concentrations

-

Ethanol or phosphate-buffered saline (PBS)

-

Trolox (as a positive control)

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of this compound solution at various concentrations to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay often utilizes a system that generates superoxide radicals, such as the xanthine-xanthine oxidase system. The superoxide radicals reduce a detector molecule (e.g., nitroblue tetrazolium - NBT), and the presence of SOD inhibits this reduction.

-

Reagents:

-

Phosphate buffer (pH 7.8)

-

Xanthine solution

-

NBT solution

-

Xanthine oxidase solution

-

Tissue or cell lysate containing SOD

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.

-

Add the sample (tissue or cell lysate) to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 20 minutes).

-

Stop the reaction (e.g., by adding cupric chloride).

-

Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

-

Calculation:

-

One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

-

Catalase (CAT) Activity Assay

-

Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The remaining H2O2 is often quantified by reacting it with a reagent to form a colored compound.

-

Reagents:

-

Phosphate buffer (pH 7.0)

-

Hydrogen peroxide (H2O2) solution

-

Tissue or cell lysate containing catalase

-

Reagent for H2O2 detection (e.g., ammonium molybdate)

-

-

Procedure:

-

Add the sample to a phosphate buffer.

-

Initiate the reaction by adding a known concentration of H2O2.

-

Incubate for a specific time at a controlled temperature.

-

Stop the reaction by adding a reagent that halts catalase activity and reacts with the remaining H2O2 (e.g., sodium azide followed by a colorimetric reagent).

-

Measure the absorbance at the appropriate wavelength.

-

-

Calculation:

-

The catalase activity is calculated based on the amount of H2O2 decomposed per unit time per milligram of protein.

-

Glutathione Peroxidase (GPx) Activity Assay

-

Principle: This assay typically involves a coupled reaction where GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a reducing substrate. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH, which can be monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Phosphate buffer (pH 7.0)

-

Glutathione (GSH)

-

Glutathione reductase

-

NADPH

-

Cumene hydroperoxide

-

Tissue or cell lysate containing GPx

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.

-

Add the sample to the reaction mixture.

-

Initiate the reaction by adding cumene hydroperoxide.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Calculation:

-

The GPx activity is calculated from the rate of NADPH oxidation.

-

Malondialdehyde (MDA) Assay (TBARS Method)

-

Principle: This assay measures lipid peroxidation by detecting malondialdehyde (MDA), a product of lipid breakdown. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (TBA-MDA), which is measured spectrophotometrically.

-

Reagents:

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) or similar acid

-

Tissue homogenate or other biological sample

-

MDA standard for calibration curve

-

-

Procedure:

-

Mix the sample with an acidic solution (e.g., TCA) to precipitate proteins and release MDA.

-

Centrifuge to pellet the precipitate.

-

Add TBA solution to the supernatant.

-

Heat the mixture at 95°C for a specified time (e.g., 60 minutes).

-

Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.

-

-

Calculation:

-

The concentration of MDA in the sample is determined by comparing its absorbance to a standard curve prepared with known concentrations of MDA.

-

Conclusion

This compound exhibits significant antioxidant properties through both direct and indirect mechanisms. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in combating oxidative stress-related diseases. Future research should focus on elucidating the precise molecular interactions of this compound with key regulatory pathways, such as the Nrf2-Keap1 system, to fully understand its cytoprotective effects.

References

- 1. Thioredoxin-ASK1 complex levels regulate ROS-mediated p38 MAPK pathway activity in livers of aged and long-lived Snell dwarf mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Stepronin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stepronin is a mucolytic and expectorant agent investigated for its potential in managing respiratory conditions characterized by excessive or viscous mucus. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. While clinical pharmacokinetic data in humans remains limited, preclinical studies have begun to elucidate its absorption and metabolic profile. The primary pharmacodynamic mechanism of this compound involves the modulation of airway secretions, specifically through the inhibition of chloride ion and mucus glycoprotein secretion from airway epithelial and submucosal gland cells, respectively. This document synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the proposed mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME). Currently, detailed quantitative pharmacokinetic data for this compound in humans is not widely available in the public domain. Preclinical evidence suggests that this compound is orally active.[1]

Absorption

Information regarding the oral bioavailability and absorption kinetics of this compound is limited.

Distribution

Data on the volume of distribution and plasma protein binding of this compound are not currently available.

Metabolism

This compound is metabolized to thenoic acid (TA).[2] Both this compound and its metabolite, thenoic acid, appear to contribute to the pharmacological activity of the drug.[2]

Excretion

The routes and rates of excretion for this compound and its metabolites have not been fully characterized.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its mucolytic and expectorant properties, which facilitate the clearance of mucus from the respiratory tract.

Mechanism of Action

This compound exerts its effects by directly targeting the secretory functions of the airway epithelium and submucosal glands. The primary mechanisms of action are:

-

Inhibition of Chloride Secretion: this compound has been shown to inhibit chloride (Cl-) secretion from airway epithelial cells.[1] This action is thought to reduce the osmotic gradient that drives water into the airway lumen, thereby decreasing the water content of mucus.

-

Inhibition of Mucus Glycoprotein Secretion: The drug also inhibits the secretion of mucus glycoproteins from submucosal glands.[1] Mucus glycoproteins are the primary macromolecular components of mucus, and their overproduction is a key factor in the pathophysiology of various respiratory diseases.

The combined effect of these actions is a reduction in the volume and viscosity of airway secretions, making them easier to clear through mucociliary action and coughing.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative findings from in vitro studies on the pharmacodynamic effects of this compound.

Table 1: Effect of this compound on Bioelectric Parameters in Canine Tracheal Epithelium [1]

| Parameter | Treatment | Concentration Range | Effect |

| Potential Difference (PD) | This compound | 10-100 μM | Dose-dependent inhibition of isoproterenol-evoked PD |

| Short-Circuit Current (SCC) | This compound | 0.1-100 μM | Dose-dependent reduction of isoproterenol-evoked SCC |

Table 2: Effect of this compound on Mucus Glycoprotein Secretion in Feline Tracheal Submucosal Glands [1]

| Parameter | Treatment | Concentration | Effect |

| [3H]-glycoconjugate Secretion | This compound | 100 μM | Significant inhibition of isoproterenol-induced secretion |

Experimental Protocols

This section details the methodologies used in the key in vitro studies that have defined the pharmacodynamics of this compound.

Measurement of Bioelectric Parameters in Canine Tracheal Epithelium

This experiment, as described by Yamada et al. (1994), is crucial for understanding the effect of this compound on ion transport across the airway epithelium.[2]

Objective: To determine the effect of this compound on potential difference (PD) and short-circuit current (SCC) in the canine tracheal epithelium.

Methodology:

-

Tissue Preparation: The posterior epithelial membrane is dissected from the trachea of a canine subject.

-

Ussing Chamber Setup: The dissected epithelial tissue is mounted in an Ussing chamber, which separates the tissue into mucosal and submucosal sides, allowing for the measurement of ion flow.

-

Measurement of Bioelectric Parameters: The potential difference (PD) across the epithelium is measured, and the short-circuit current (SCC), which is the current required to nullify the PD, is recorded. Conductance (G) is calculated as the ratio of SCC to PD.

-

Drug Application: this compound is added to the mucosal solution at varying concentrations.

-

Stimulation: Isoproterenol (ISOP), a known secretagogue, is used to stimulate ion secretion.

-

Data Analysis: The changes in PD and SCC in response to this compound, both at baseline and after stimulation with isoproterenol, are recorded and analyzed.

Experimental workflow for measuring bioelectric parameters.

Measurement of Mucus Glycoprotein Secretion from Feline Tracheal Isolated Glands

This protocol, also from Yamada et al. (1994), provides direct evidence of this compound's effect on mucus production.[2]

Objective: To quantify the effect of this compound on mucus glycoprotein secretion from isolated feline tracheal submucosal glands.

Methodology:

-

Gland Isolation: Submucosal glands are isolated from the feline trachea.

-

Radiolabeling: The isolated glands are incubated with a radiolabeled precursor, such as [3H]-glucosamine, which is incorporated into newly synthesized glycoproteins.

-

Drug Incubation: The radiolabeled glands are then incubated with this compound at the desired concentration.

-

Stimulation: Secretion is stimulated using an agent like methacholine.

-

Sample Collection and Precipitation: The incubation medium is collected, and the secreted radiolabeled glycoproteins ([3H]-glycoconjugates) are precipitated using trichloroacetic acid.

-

Quantification: The amount of radioactivity in the precipitate is measured using liquid scintillation counting, which provides a quantitative measure of mucus glycoprotein secretion.

Workflow for mucus glycoprotein secretion measurement.

Signaling Pathways

The precise intracellular signaling pathways through which this compound exerts its inhibitory effects on chloride and mucin secretion have not been fully elucidated. However, based on its mechanism of action, it is likely that this compound interacts with key regulatory points in the signaling cascades that control these processes in airway epithelial and glandular cells.

A proposed general mechanism involves the modulation of intracellular second messengers (e.g., cAMP, Ca2+) or direct interaction with ion channels or components of the secretory machinery.

Proposed signaling pathway for this compound's action.

Conclusion

This compound demonstrates clear pharmacodynamic effects as a mucolytic and expectorant agent, primarily through the inhibition of chloride and mucus glycoprotein secretion in the airways. The in vitro data provides a solid foundation for its mechanism of action. However, a significant gap remains in the understanding of its clinical pharmacokinetics in humans. Further research, including well-designed clinical trials, is necessary to fully characterize the ADME profile of this compound and to establish a clear pharmacokinetic-pharmacodynamic relationship. Such studies are essential for the rational development and therapeutic application of this compound in the management of respiratory diseases.

References

Stepronin in the Management of Bronchitis: A Review of Preclinical Evidence

Executive Summary

Stepronin is a mucolytic agent that has been investigated for its potential role in the treatment of respiratory conditions characterized by excessive or viscous mucus, such as bronchitis. Despite its clinical use as an expectorant, a comprehensive review of publicly available scientific literature reveals a significant lack of quantitative data from human clinical trials specifically evaluating its efficacy and safety in patients with acute or chronic bronchitis. This technical guide, therefore, focuses on the existing preclinical evidence that elucidates the mechanism of action of this compound. An in vitro study provides the primary basis for our current understanding of how this compound may exert its therapeutic effects. This document will detail the experimental protocol of this key study and present the proposed signaling pathway based on its findings.

Introduction

Bronchitis, an inflammation of the bronchial tubes, is a common respiratory condition that can be acute or chronic. A hallmark of bronchitis is the overproduction of mucus, which can lead to airway obstruction and persistent cough. Mucolytic agents, such as this compound, aim to alter the viscoelastic properties of mucus, thereby facilitating its clearance from the airways. While the clinical application of this compound for bronchitis has been noted, there is a conspicuous absence of robust clinical trial data in the accessible scientific literature. This guide synthesizes the available preclinical information to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's mechanism of action.

Preclinical Data: Mechanism of Action

The primary evidence for this compound's mechanism of action comes from an in vitro study that investigated its effects on airway secretion in animal models.[1] This study provides insights into the potential cellular and molecular targets of this compound.

Experimental Protocol: In Vitro Study on Airway Secretion[1]

Objective: To examine the effects of this compound (SPN) and its metabolite, thenoic acid (TA), on the bioelectric properties of the canine tracheal epithelial membrane and on mucus glycoprotein secretion from feline tracheal isolated glands.

Methodology:

-

Tissue Preparation:

-

The posterior epithelial membrane was isolated from the tracheas of dogs.

-

Mucus glands were isolated from the tracheas of cats.

-

-

Bioelectric Parameter Measurement (Ussing Chamber):

-

The isolated canine tracheal epithelial membrane was mounted in an Ussing chamber.

-

Potential difference (PD) and short-circuit current (SCC) were measured. Conductance (G) was calculated as the ratio of SCC to PD.

-

The baseline values of PD and SCC were recorded.

-

The effects of SPN and TA on baseline PD and SCC were observed.

-

The inhibitory effects of SPN and TA on isoproterenol (ISOP)-evoked PD and SCC were assessed.

-

The influence of amiloride on the actions of SPN and TA was also investigated.

-

-

Mucus Glycoprotein Secretion Measurement:

-

Isolated feline tracheal glands were cultured.

-

Mucus glycoprotein secretion was estimated by measuring trichloroacetic acid-precipitable [3H]-glycoconjugates.

-

The effects of SPN and TA on basal mucus glycoprotein secretion were determined.

-

The inhibitory effects of SPN and TA on methacholine-stimulated mucus glycoprotein secretion were also evaluated.

-

Key Findings:

-

Neither this compound nor its metabolite significantly altered the baseline potential difference or short-circuit current in the canine tracheal epithelium.[1]

-

Both this compound and thenoic acid significantly inhibited the increase in potential difference and short-circuit current induced by isoproterenol.[1]

-

This compound and thenoic acid significantly reduced both basal and methacholine-stimulated mucus glycoprotein secretion from isolated feline tracheal glands.[1]

These findings suggest that this compound's mucolytic and expectorant effects may be attributable to a dual mechanism: the inhibition of chloride secretion from epithelial cells and the reduction of mucus glycoprotein secretion from submucosal glands.[1]

Signaling Pathways and Experimental Workflow

Based on the in vitro study, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

Data Presentation

As stated previously, a thorough search of the scientific literature did not yield quantitative data from human clinical trials of this compound for the treatment of bronchitis. Therefore, tables summarizing patient demographics, efficacy, dosage, and adverse events cannot be provided. The available data is qualitative and descriptive of the preclinical mechanism of action.

Conclusion

This compound is a mucolytic agent with a proposed dual mechanism of action involving the inhibition of both chloride and mucus glycoprotein secretion in the airways. This understanding is based on a single, detailed in vitro study using animal tissues. While this preclinical evidence provides a scientific rationale for its use as an expectorant in conditions like bronchitis, the absence of published, peer-reviewed human clinical trial data makes it impossible to provide a comprehensive technical guide on its clinical application. For drug development professionals, this highlights a significant gap in the literature and suggests that further preclinical and, most importantly, well-designed clinical trials would be necessary to establish the efficacy, safety, and optimal dosing of this compound for the treatment of bronchitis in a human population. Researchers are encouraged to consider this lack of clinical data as an opportunity for future investigation.

References

Stepronin: A Potential Thiol-Based Therapeutic for Alcohol-Induced Liver Damage

An In-depth Technical Guide on its Protective Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the role of stepronin in alcohol-induced liver damage is limited. This document synthesizes the available information on this compound and its closely related thiol-containing compound, tiopronin, to provide a comprehensive overview of the potential protective mechanisms against alcoholic liver disease (ALD). The information regarding tiopronin is presented as a scientifically-grounded proxy to elucidate the potential therapeutic avenues for this compound.

Executive Summary

Alcohol-induced liver disease (ALD) remains a significant global health challenge with limited therapeutic options. The pathophysiology of ALD is complex, driven primarily by oxidative stress, inflammation, and subsequent hepatocyte damage. This compound, a thiol-containing compound, and its analogue tiopronin, have emerged as potential therapeutic agents due to their potent antioxidant and cytoprotective properties. This technical guide provides a detailed examination of the molecular mechanisms through which these compounds may protect against alcohol-induced liver injury. By acting as a glutathione precursor and a direct scavenger of reactive oxygen species (ROS), this compound/tiopronin can potentially mitigate the initial insults of alcohol metabolism. Furthermore, evidence suggests a role in modulating key inflammatory pathways, such as inhibiting Tumor Necrosis Factor-alpha (TNF-α) and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which are central to the progression of ALD. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to provide a robust resource for researchers and drug development professionals in the field of hepatology.

Chemical and Physical Properties

This compound and tiopronin are structurally related thiol compounds. The presence of a free sulfhydryl (-SH) group is central to their antioxidant activity.

| Property | This compound | Tiopronin |

| Chemical Name | N-[1-Oxo-2-[(2-thienylcarbonyl)thio]propyl]glycine | N-(2-Mercaptopropionyl)glycine |

| CAS Number | 72324-18-6[1] | 1953-02-2[2] |

| Molecular Formula | C10H11NO4S2[1][3] | C5H9NO3S[2] |

| Molecular Weight | 273.33 g/mol [1] | 163.20 g/mol [2] |

| Appearance | White to off-white crystalline powder[4] | White, opaque crystals |

| Key Functional Group | Thiol group (esterified) | Free thiol (-SH) group[2] |

This compound is an N-acyl-amino acid and is categorized as a mucolytic drug.[3] Tiopronin is also an N-acyl-amino acid and is known as a reducing and complexing thiol.[2]

Core Mechanisms of Action in Alcohol-Induced Liver Damage

The hepatoprotective effects of this compound and tiopronin in the context of ALD are believed to be multifactorial, primarily revolving around their ability to counteract oxidative stress and modulate inflammatory responses.

Attenuation of Oxidative Stress

Chronic alcohol consumption leads to an overproduction of reactive oxygen species (ROS) through various mechanisms, including the metabolism of ethanol by cytochrome P450 2E1 (CYP2E1).[5] This surge in ROS depletes the endogenous antioxidant defenses, most notably glutathione (GSH), leading to lipid peroxidation, protein damage, and mitochondrial dysfunction.

Thiol-containing compounds like tiopronin can directly scavenge free radicals, thereby mitigating cellular damage.[6] Research indicates that tiopronin can reduce free radical production by murine macrophages and granulocytes in vitro in a dose-dependent manner.[7] Furthermore, these compounds can replenish intracellular GSH levels. Tiopronin has been shown to suppress the initial fall of liver nonprotein thiol (largely GSH) content caused by hepatotoxins.[8]

Modulation of Inflammatory Pathways

Inflammation is a key driver in the progression of ALD, from steatosis to hepatitis and fibrosis. Alcohol consumption increases gut permeability, leading to the translocation of bacterial endotoxins (lipopolysaccharides, LPS) into the portal circulation. This activates Kupffer cells, the resident macrophages in the liver, to produce pro-inflammatory cytokines, with TNF-α playing a central role.

Tiopronin has been shown to reduce the levels of pro-inflammatory cytokines. In a study on severe non-alcoholic fatty liver disease (NAFLD), which shares pathogenic similarities with ALD, tiopronin treatment significantly reduced serum levels of endotoxin, IL-6, and IL-8.[9] By inhibiting the inflammatory cascade, these compounds can reduce hepatocyte apoptosis and necrosis.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.

While direct evidence for this compound is lacking, the activation of the Nrf2 pathway by other thiol-containing antioxidants is well-documented.[10][11][12] It is plausible that this compound, by modulating the cellular redox state, could indirectly activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the liver's capacity to handle oxidative insults from alcohol metabolism.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from studies on tiopronin in various models of liver injury. This data provides a basis for understanding the potential efficacy of this compound.

Table 1: Effects of Tiopronin on Liver Function Markers

| Model | Treatment Group | Dose | Duration | ALT Reduction | AST Reduction | Reference |

| High-fat diet-induced NASH in rats | Tiopronin | 20 mg/kg | 6 weeks | Significant (p<0.01) | Significant (p<0.01) | [5] |

| Drug-induced liver injury in patients | Tiopronin + Glutathione | N/A | N/A | Effective improvement | Effective improvement | [13] |

| APAP-induced liver disease (in vitro) | Tiopronin | 10 mM | N/A | 30% | 27.5% | [14] |

Table 2: Effects of Tiopronin on Markers of Oxidative Stress

| Model | Treatment Group | Dose | Duration | Effect on MDA | Effect on SOD | Effect on GSH-Px | Reference |

| High-fat diet-induced NASH in rats | Tiopronin | 20 mg/kg | 6 weeks | Significant decrease (p<0.01) | Significant increase (p<0.01) | Significant increase (p<0.01) | [5] |

Table 3: Effects of Tiopronin on Inflammatory Markers

| Model | Treatment Group | Dose | Duration | Effect on Endotoxin | Effect on IL-6 | Effect on IL-8 | Reference |

| Severe NAFLD in patients | Tiopronin | N/A | 3 months | Significant reduction (p<0.05) | Significant reduction (p<0.05) | Significant reduction (p<0.05) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are examples of experimental protocols used in studies investigating the effects of tiopronin on liver injury.

Animal Model of Non-Alcoholic Steatohepatitis (NASH)

-

Animal Species: Male Sprague-Dawley rats (180-200 g).[5]

-

Housing: Plastic cages, 22±1 °C, 12-h light/dark cycle, standard rodent chow and water ad libitum.[5]

-

Induction of NASH: High-fat diet for 10 weeks.[5]

-

Treatment: Tiopronin (20 mg/kg) administered daily via gavage from week 5 to week 10.[5]

-

Outcome Measures:

-

Serum levels of ALT, AST, total cholesterol (TC), triglycerides (TG), free fatty acids (FFA), HDL-C, and LDL-C.[5]

-

Liver homogenate levels of FFA, superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and malondialdehyde (MDA).[5]

-

Histopathological examination of liver tissue.

-

Expression levels of CYP2E1 mRNA and protein determined by RT-PCR and immunoblot assays.[5]

-

In Vitro Model of Acetaminophen (APAP)-Induced Hepatotoxicity

-

Cell Line: A liver-on-a-chip model with four types of hepatic cell lines (HepG2, LX-2, EA.hy926, and THP-1).

-

Induction of Injury: 20 mM APAP for 24 hours.

-

Treatment: Co-incubation with tiopronin (10 mM).

-

Outcome Measures: Measurement of ALT, AST, and LDH release into the cell culture medium.[14]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Alcohol-Induced Liver Injury and this compound's Potential Intervention

Caption: Potential mechanisms of this compound in alcoholic liver disease.

Experimental Workflow for Evaluating Hepatoprotective Agents

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

While direct clinical evidence for the use of this compound in ALD is not yet established, the mechanistic rationale and the supporting data from studies on the closely related compound tiopronin are compelling. The ability of these thiol-containing antioxidants to counteract oxidative stress and inflammation, the two primary drivers of alcohol-induced liver damage, positions them as promising candidates for further investigation.

Future research should focus on:

-

Directly evaluating this compound in established animal models of ALD, such as the chronic-binge ethanol feeding model.

-

Conducting dose-response studies to determine the optimal therapeutic window.

-

Investigating the specific effects of this compound on the Nrf2 signaling pathway in hepatocytes.

-

Exploring the potential for combination therapies, for instance, with agents that target gut dysbiosis or promote liver regeneration.

The development of effective therapies for ALD is a critical unmet need. The foundational data and mechanistic insights presented in this guide provide a strong impetus for the continued exploration of this compound as a potential therapeutic agent in this challenging disease area.

References

- 1. This compound [drugfuture.com]

- 2. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H11NO4S2 | CID 54120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 72324-18-6: this compound | CymitQuimica [cymitquimica.com]

- 5. Protective effects of tiopronin against high fat diet-induced non-alcoholic steatohepatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Tiopronin | 1953-02-2 [chemicalbook.com]

- 8. [Effects of thiol compounds on experimental liver damage (II). Preventive and therapeutic effects of tiopronin (2-mercaptopropionylglycine) and glutathione on ethionine induced liver damage (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of Tiopronin in treatment of severe non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 11. Nrf2 activation protects the liver from ischemia/ reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Combination of glutathione and tiopronin in the treatment of patients with drug-induced liver injury [manu43.magtech.com.cn]

- 14. researchgate.net [researchgate.net]

Stepronin's Impact on Cellular Signaling: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms Underlying Stepronin's Therapeutic Effects

Abstract

This compound, a well-established expectorant, exerts its therapeutic effects by modulating key cellular signaling pathways involved in ion transport and mucus secretion within the airway epithelium. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how this compound influences cellular function. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways implicated in this compound's activity. While the direct molecular targets of this compound are still under investigation, this guide synthesizes the available evidence to propose a model of its effects on cellular signaling cascades.

Introduction

This compound is clinically utilized for its mucolytic and expectorant properties, aiding in the clearance of airway secretions. Its primary functions are understood to be the inhibition of chloride (Cl⁻) secretion from airway epithelial cells and the reduction of mucus glycoprotein secretion from submucosal glands[1][2]. These actions are particularly relevant in the context of respiratory diseases characterized by mucus hypersecretion and impaired mucociliary clearance. The therapeutic efficacy of this compound is attributed to its ability to interfere with specific signal transduction pathways that regulate these physiological processes. This guide will delve into the known effects of this compound and its metabolite, thenoic acid, on these pathways, with a focus on the beta-adrenergic signaling cascade that governs chloride transport.

Effect on Ion Transport Signaling Pathways

The regulation of ion transport, particularly chloride secretion, across the apical membrane of airway epithelial cells is crucial for maintaining the hydration of the airway surface liquid. A key pathway governing this process is initiated by the binding of β-adrenergic agonists, such as isoproterenol, to their receptors. This compound has been demonstrated to inhibit isoproterenol-stimulated chloride secretion.

The Beta-Adrenergic Signaling Cascade and CFTR Activation

In airway epithelial cells, the activation of β-adrenergic receptors by agonists like isoproterenol triggers a well-defined signaling cascade. This leads to the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the primary chloride channel in these cells[3][4]. The steps in this pathway are as follows:

-

Receptor Activation: Isoproterenol binds to β₂-adrenergic receptors on the cell surface.

-

G-Protein Coupling: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of its catalytic subunits.

-

CFTR Phosphorylation: Activated PKA phosphorylates the Regulatory (R) domain of the CFTR channel[5][6][7][8][9].

-

Chloride Channel Opening: This phosphorylation, in conjunction with ATP binding to the Nucleotide-Binding Domains (NBDs) of CFTR, results in channel opening and subsequent chloride efflux.

This compound's Point of Intervention

This compound's inhibitory effect on isoproterenol-stimulated chloride secretion suggests that it acts on one or more components of this beta-adrenergic signaling pathway. While the direct molecular target of this compound has not been definitively identified in peer-reviewed literature, its action of reducing the short-circuit current (SCC) and potential difference (PD) evoked by isoproterenol points to a disruption in this cascade[1][2]. The diagram below illustrates the beta-adrenergic signaling pathway and the hypothesized point of intervention for this compound.

Effect on Mucus Secretion Signaling Pathways

In addition to its effects on ion transport, this compound reduces the secretion of mucus glycoproteins from submucosal glands[1]. Mucus secretion is a complex process regulated by a variety of signaling pathways, often initiated by inflammatory mediators. While the specific pathway inhibited by this compound is not fully elucidated, several key pathways are known to regulate mucin gene expression and secretion, including those involving NF-κB, MAPKs, and EGFR. The diagram below provides a generalized overview of a common pathway leading to mucus hypersecretion, which represents a potential target for this compound's inhibitory action.

Quantitative Data Summary

The following table summarizes the quantitative data available from studies on this compound's effects.

| Parameter | Species | Tissue | Concentration Range of this compound | Effect | Reference |

| Isoproterenol-evoked Short-Circuit Current (SCC) | Canine | Tracheal Epithelium | 0.1 - 100 µM | Dose-dependent reduction | [1] |

| Isoproterenol-evoked Potential Difference (PD) | Canine | Tracheal Epithelium | 10 - 100 µM | Significant inhibition | [1] |

| Basal Secretion (PD) | Canine | Tracheal Epithelium | 10 - 100 µM | Significant inhibition | [1] |

| Isoproterenol-induced [³H]-glycoconjugate secretion | Feline | Submucosal Glands | 100 µM | Significant inhibition | [1] |

Experimental Protocols

Measurement of Bioelectric Parameters in Tracheal Epithelium

This protocol is based on the methodology used to assess the effects of this compound on ion transport.

Objective: To measure the potential difference (PD) and short-circuit current (SCC) across the canine tracheal epithelium in response to this compound and isoproterenol.

Materials:

-

Canine tracheal posterior membrane

-

Ussing chamber

-

Krebs-Henseleit solution

-

Isoproterenol

-

This compound

-

Voltage-clamp apparatus

-

Calomel and Ag-AgCl electrodes

Procedure:

-

Excise the posterior membrane of the canine trachea and mount it in an Ussing chamber.

-

Bathe both sides of the membrane with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Measure the transepithelial potential difference (PD) using calomel electrodes connected to the bathing solutions via agar bridges.

-

Measure the short-circuit current (SCC) by clamping the PD to 0 mV using a voltage-clamp apparatus with Ag-AgCl electrodes and agar bridges.

-

Calculate the conductance (G) as the ratio of SCC to PD.

-

After a stabilization period, add this compound to the mucosal bathing solution at desired concentrations (e.g., 0.1 µM to 100 µM).

-

After a 20-minute incubation with this compound, add isoproterenol to the submucosal bathing solution to stimulate chloride secretion.

-

Record the changes in PD and SCC.

Measurement of Mucus Glycoprotein Secretion

This protocol is adapted from methods used to quantify mucus secretion from submucosal glands.

Objective: To measure the effect of this compound on isoproterenol-stimulated mucus glycoprotein secretion.

Materials:

-

Feline tracheal submucosal glands

-

[³H]-glucosamine

-

Medium 199

-

Isoproterenol

-

This compound

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Isolate feline tracheal submucosal glands and culture them in Medium 199.

-

Label the mucus glycoproteins by incubating the glands with [³H]-glucosamine.

-

Wash the glands to remove unincorporated [³H]-glucosamine.

-

Pre-incubate the glands with this compound (e.g., 100 µM) for a specified period.

-

Stimulate mucus secretion by adding isoproterenol.

-

Collect the culture medium containing the secreted radiolabeled glycoproteins.

-

Precipitate the glycoproteins by adding cold trichloroacetic acid (TCA).

-

Collect the precipitate by filtration.

-

Quantify the amount of radiolabeled glycoprotein by scintillation counting.

Discussion and Future Directions

The available evidence strongly indicates that this compound's therapeutic efficacy as an expectorant is rooted in its ability to inhibit chloride secretion and mucus glycoprotein production in the airways. The inhibition of the isoproterenol-stimulated chloride current firmly places its mechanism of action within the beta-adrenergic signaling pathway. However, the precise molecular target of this compound within this cascade remains to be elucidated. Future research should focus on determining whether this compound directly interacts with adenylyl cyclase, PKA, the CFTR channel itself, or other regulatory proteins in the pathway.

Furthermore, the signaling pathways through which this compound inhibits mucus secretion are less clear and warrant further investigation. Elucidating whether this compound modulates common inflammatory signaling pathways such as NF-κB or MAPK would provide a more complete understanding of its mechanism and could reveal additional therapeutic applications. Claims regarding its anti-inflammatory and anti-cancer properties require substantiation through rigorous, peer-reviewed scientific studies.

Conclusion

This compound is an effective expectorant that modulates key cellular signaling pathways in the airway epithelium. Its primary established effects are the inhibition of cAMP-mediated chloride secretion and the reduction of mucus glycoprotein release. This technical guide has synthesized the current knowledge of this compound's molecular mechanisms, providing a foundation for further research into its precise targets and broader therapeutic potential. The provided diagrams and protocols serve as a resource for scientists working to further unravel the intricate cellular effects of this compound.

References

- 1. Agonist binding to β-adrenergic receptors on human airway epithelial cells inhibits migration and wound repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of cAMP metabolism for CFTR potentiation in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 4. Receptor-mediated activation of CFTR via prostaglandin signaling pathways in the airway - PMC [pmc.ncbi.nlm.nih.gov]